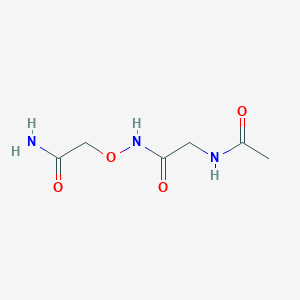![molecular formula C14H18O B12585330 {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene CAS No. 623579-19-1](/img/structure/B12585330.png)
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pent-1-en-1-yl group and a prop-2-en-1-yl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene can be achieved through several methods. One common approach involves the reaction of a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This method yields the desired compound in good yields, typically ranging from 53% to 85%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents can be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is unique due to its specific structural features, such as the prop-2-en-1-yl ether linkage and the pent-1-en-1-yl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
623579-19-1 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
[(3S)-3-prop-2-enoxypent-1-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-12-15-14(4-2)11-10-13-8-6-5-7-9-13/h3,5-11,14H,1,4,12H2,2H3/t14-/m0/s1 |
Clave InChI |
SGAZPFCDGVXRHM-AWEZNQCLSA-N |
SMILES isomérico |
CC[C@@H](C=CC1=CC=CC=C1)OCC=C |
SMILES canónico |
CCC(C=CC1=CC=CC=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)

![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
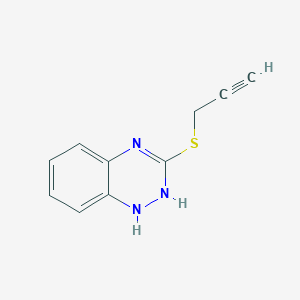
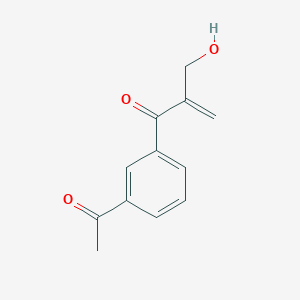
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)

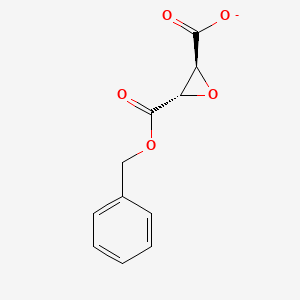
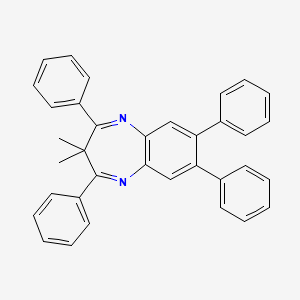
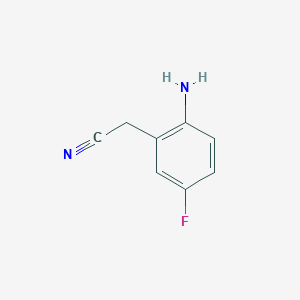
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
